molecular formula C5H8O4 B1433853 Ethyl-2,2,2-d3-malonic Acid CAS No. 70907-93-6

Ethyl-2,2,2-d3-malonic Acid

Cat. No.: B1433853
CAS No.: 70907-93-6
M. Wt: 135.13 g/mol
InChI Key: UKFXDFUAPNAMPJ-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl-2,2,2-d3-malonic Acid is a deuterium-labeled compound, which means that it contains deuterium atoms instead of regular hydrogen atoms. This compound is often used in research and industrial applications due to its unique properties and stability. The presence of deuterium makes it particularly useful in studies involving isotopic labeling and tracing.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-2,2,2-d3-malonic Acid typically involves the deuteration of ethyl malonic acid. This can be achieved through the following steps:

    Deuteration of Ethyl Malonic Acid: Ethyl malonic acid is treated with deuterium oxide (D2O) in the presence of a deuterium exchange catalyst. This process replaces the hydrogen atoms with deuterium atoms.

    Purification: The resulting this compound is purified using standard techniques such as recrystallization or chromatography to obtain a high-purity product.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Deuteration: Large quantities of ethyl malonic acid are subjected to deuteration using deuterium oxide and a suitable catalyst.

    Continuous Purification: Industrial purification methods such as continuous distillation or large-scale chromatography are employed to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions: Ethyl-2,2,2-d3-malonic Acid undergoes several types of chemical reactions, including:

    Acid-Base Reactions: The compound can participate in acid-base reactions, where it can act as an acid and donate a proton (deuteron) to a base.

    Nucleophilic Substitution Reactions: It can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

    Ester Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Decarboxylation: Upon heating, the compound can undergo decarboxylation to produce carbon dioxide and a deuterated derivative.

Common Reagents and Conditions:

    Acid-Base Reactions: Common bases used include sodium hydroxide (NaOH) and potassium hydroxide (KOH).

    Nucleophilic Substitution: Typical nucleophiles include alkyl halides and amines.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

    Decarboxylation: Heating the compound in the presence of a catalyst or under vacuum.

Major Products:

    Deuterated Carboxylic Acids: Resulting from ester hydrolysis.

    Deuterated Derivatives: Formed through decarboxylation and nucleophilic substitution reactions.

Scientific Research Applications

Ethyl-2,2,2-d3-malonic Acid has a wide range of applications in scientific research, including:

    Isotopic Labeling: Used in studies involving metabolic pathways and reaction mechanisms to trace the movement of atoms.

    NMR Spectroscopy: The deuterium atoms provide distinct signals in nuclear magnetic resonance (NMR) spectroscopy, aiding in the structural elucidation of compounds.

    Pharmaceutical Research: Employed in the synthesis of deuterated drugs, which can have improved pharmacokinetic properties.

    Biological Studies: Used to investigate enzyme mechanisms and metabolic processes in biological systems.

    Industrial Applications: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of Ethyl-2,2,2-d3-malonic Acid involves several key steps:

    Deprotonation: The compound can be deprotonated to form an enolate, which is a reactive intermediate.

    Nucleophilic Attack: The enolate can undergo nucleophilic attack on electrophiles, leading to the formation of new carbon-carbon bonds.

    Hydrolysis and Decarboxylation: The ester group can be hydrolyzed to form a carboxylic acid, which can then undergo decarboxylation to yield a deuterated derivative.

Molecular Targets and Pathways:

    Enzymes: The compound can interact with enzymes involved in metabolic pathways, providing insights into enzyme mechanisms and functions.

    Metabolic Pathways: Used to trace the flow of carbon atoms in metabolic pathways, helping to elucidate complex biochemical processes.

Comparison with Similar Compounds

Ethyl-2,2,2-d3-malonic Acid can be compared with other similar compounds, such as:

    Methyl-d3-malonic Acid: Similar in structure but with a methyl group instead of an ethyl group. Used in similar applications for isotopic labeling and NMR spectroscopy.

    Ethylmalonic Acid: Lacks deuterium atoms and is used in different contexts, such as in the synthesis of pharmaceuticals and specialty chemicals.

Uniqueness:

    Deuterium Labeling: The presence of deuterium atoms makes this compound unique and valuable for isotopic labeling studies.

    Enhanced Stability: Deuterium-labeled compounds often exhibit enhanced stability and different reactivity compared to their non-deuterated counterparts.

By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.

Biological Activity

Ethyl-2,2,2-d3-malonic acid (CAS 70907-93-6) is a deuterated derivative of malonic acid, which is utilized in various biochemical and metabolic studies due to its isotopic labeling. This compound serves as a tracer in metabolic pathways, particularly in studies related to methylmalonic acid (MMA) metabolism and related disorders.

  • Molecular Formula : C5H8O4
  • Molecular Weight : 132.11 g/mol
  • Appearance : Colorless crystalline solid

This compound primarily functions as a tracer molecule in biological systems. Its isotopic labeling allows researchers to differentiate it from non-deuterated compounds during mass spectrometry analyses. This property is particularly useful in studying metabolic disorders such as methylmalonic aciduria, where elevated levels of MMA can indicate deficiencies in vitamin B12 or other metabolic dysfunctions .

Metabolic Pathways

The compound participates in the following biological activities:

  • Metabolic Tracing : this compound is involved in the metabolism of fatty acids and amino acids. It helps researchers track the metabolic fluxes and enzyme kinetics associated with these pathways.
  • Biomarker for Disorders : Elevated levels of MMA, including its deuterated forms, are used as biomarkers for diagnosing metabolic disorders. The measurement of this compound levels can provide insights into conditions like methylmalonic acidemia .

Case Studies

  • Prenatal Diagnosis of Methylmalonic Acidemia : A study utilized stable isotope dilution methods to measure MMA levels in amniotic fluid, employing this compound as an internal standard. This method demonstrated high sensitivity and specificity for diagnosing methylmalonic acidemia prenatally .
    Case StudyMMA Level (ng/ml)Diagnosis Status
    Case 14840Affected
    Case 310600Affected
    Control~20Unaffected
  • Vitamin B12 Deficiency Screening : this compound has been used to assess vitamin B12 deficiency by measuring MMA levels in urine samples. Elevated MMA levels correlate with deficiencies, making this compound a valuable tool for screening in clinical settings .

Applications in Research

This compound's isotopic labeling enhances its utility in various research applications:

  • Enzyme Kinetics Studies : The compound aids in understanding the mechanisms of enzymes involved in fatty acid metabolism by allowing precise tracking of metabolic processes.
  • Drug Development : Its role as a tracer can facilitate the development of therapeutic agents targeting metabolic disorders associated with MMA accumulation .

Properties

IUPAC Name

2-(2,2,2-trideuterioethyl)propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-2-3(4(6)7)5(8)9/h3H,2H2,1H3,(H,6,7)(H,8,9)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFXDFUAPNAMPJ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl-2,2,2-d3-malonic Acid
Reactant of Route 2
Ethyl-2,2,2-d3-malonic Acid
Reactant of Route 3
Ethyl-2,2,2-d3-malonic Acid
Reactant of Route 4
Reactant of Route 4
Ethyl-2,2,2-d3-malonic Acid
Reactant of Route 5
Reactant of Route 5
Ethyl-2,2,2-d3-malonic Acid
Reactant of Route 6
Ethyl-2,2,2-d3-malonic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.